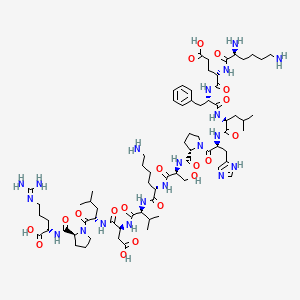
SRI-29574
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SRI-29574: is a complex organic compound that features a quinazoline core linked to an imidazo[1,2-a]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SRI-29574 typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinazoline Core: Starting from 2-aminobenzamide, the quinazoline core is synthesized through cyclization reactions.
Attachment of the Imidazo[1,2-a]pyridine Moiety: The imidazo[1,2-a]pyridine ring is introduced via a condensation reaction with the appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the quinazoline-imidazo[1,2-a]pyridine intermediate with 2,2-diphenylethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:
Catalysis: Using metal catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification Techniques: Employing chromatography and recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
SRI-29574 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
SRI-29574 has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of SRI-29574 involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
SRI-29574: can be compared with other quinazoline derivatives and imidazo[1,2-a]pyridine compounds.
Examples: Erlotinib, Gefitinib (quinazoline derivatives used as anti-cancer agents).
Uniqueness
Structural Features: The unique combination of quinazoline and imidazo[1,2-a]pyridine moieties.
Biological Activity: Potential for unique biological activities due to its distinct structure.
Propriétés
Numéro CAS |
1928712-46-2 |
|---|---|
Formule moléculaire |
C29H23N5 |
Poids moléculaire |
441.54 |
Nom IUPAC |
N-(2,2-diphenylethyl)-2-imidazo[1,2-a]pyridin-6-ylquinazolin-4-amine |
InChI |
InChI=1S/C29H23N5/c1-3-9-21(10-4-1)25(22-11-5-2-6-12-22)19-31-29-24-13-7-8-14-26(24)32-28(33-29)23-15-16-27-30-17-18-34(27)20-23/h1-18,20,25H,19H2,(H,31,32,33) |
Clé InChI |
CLQYCNGZRPKVQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC3=CC=CC=C32)C4=CN5C=CN=C5C=C4)C6=CC=CC=C6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SRI-29574; SRI-29574; SRI-29574 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)
